molecular formula C6H9BrN2O B2637385 1-(3-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHAN-1-OL CAS No. 1780679-62-0

1-(3-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHAN-1-OL

Cat. No.: B2637385
CAS No.: 1780679-62-0
M. Wt: 205.055
InChI Key: SHPWKFCZOBIVJD-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and an ethan-1-ol group at the 5-position of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Mechanism of Action

Preparation Methods

The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications, including:

Comparison with Similar Compounds

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(5-bromo-2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4(10)5-3-6(7)8-9(5)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPWKFCZOBIVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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